molecular formula C23H17N3O2 B11025879 N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B11025879
M. Wt: 367.4 g/mol
InChI Key: CECJQQFQGNRAGC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Pyridine Ring: This step might involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the quinoline core.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide depends on its specific biological target. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The position of the acetyl group and the pyridine ring can significantly affect the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O2/c1-15(27)17-5-4-6-18(13-17)25-23(28)20-14-22(16-9-11-24-12-10-16)26-21-8-3-2-7-19(20)21/h2-14H,1H3,(H,25,28)

InChI Key

CECJQQFQGNRAGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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